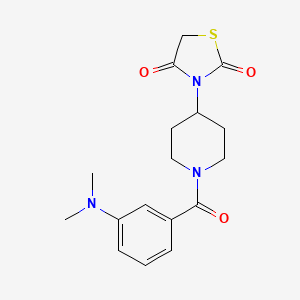

(2-Methyl-4-nitrophenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

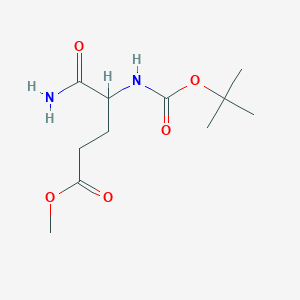

(2-Methyl-4-nitrophenyl)thiourea is an organosulfur compound . It is similar to urea, but the oxygen atom is replaced by a sulfur atom . It has applications in numerous fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

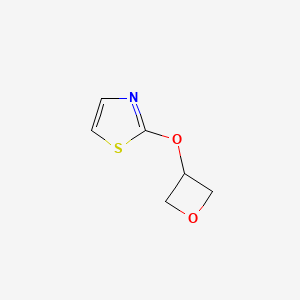

Thioureas and their derivatives are organosulfur compounds that can participate in various organic reactions . They can react with alkyl halides to give isothiouronium salt, which upon further hydrolysis results in the formation of thiol and urea .Aplicaciones Científicas De Investigación

DNA-binding and Biological Activities

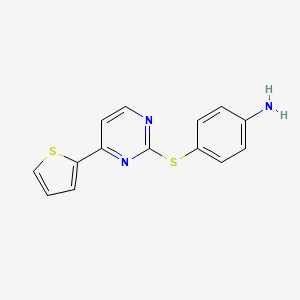

(2-Methyl-4-nitrophenyl)thiourea, among other nitrosubstituted acylthioureas, has been studied for its DNA-binding capabilities and biological activities. These include antioxidant, cytotoxic, antibacterial, and antifungal activities, as investigated against various organisms and conditions. This compound, referred to as TU2 in the study, shows significant DNA interaction potential, which could be relevant in anti-cancer research (Tahir et al., 2015).

Biological Activity of Alkyl 4-(Nitrophenyl)-3-Thio-Allophanate

In another study, derivatives of thiourea, including those related to this compound, were synthesized and their biological activities were assessed. These compounds showed the potential to inhibit the growth of Agrobacterium, indicating their use in biological control or as bioactive agents (Zhi & Dong, 1998).

Chemical Characterization and Antioxidant Studies

Further research into nitro substituted thioureas and their copper complexes, including derivatives of this compound, revealed their DNA binding potencies and free radical scavenging activities. These studies contribute to the understanding of these compounds in the context of biochemical and pharmaceutical applications (Patujo et al., 2015).

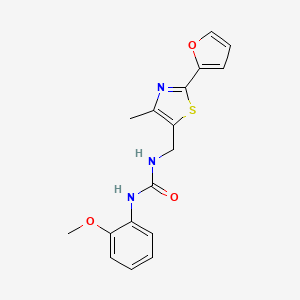

Reactivities of Aminothiazole Derivatives

The study of 1-(5-methylthiazol-2-yl)-3-(4-nitrophenyl)thiourea, a compound structurally related to this compound, provides insights into the reactivities of such derivatives towards environmentally significant ions. This research could pave the way for applications in environmental monitoring and remediation (Phukan & Baruah, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

(2-methyl-4-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-5-4-6(11(12)13)2-3-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNRUQPEWBJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)

![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)

![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)

![4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2730853.png)

![2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2730854.png)